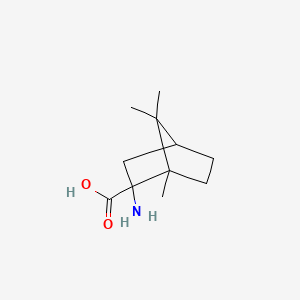![molecular formula C19H16N2O4 B12209411 4-{[2,5-dioxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B12209411.png)
4-{[2,5-dioxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2,5-dioxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid is a complex organic compound that features a pyrrole ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,5-dioxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form the corresponding maleic acid monoamide. This intermediate undergoes cyclization to yield the desired pyrrole derivative . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 25°C to 40°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[2,5-dioxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrrole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
4-{[2,5-dioxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[2,5-dioxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid involves its interaction with specific molecular targets. The compound’s pyrrole ring can participate in cycloaddition reactions, while the benzoic acid moiety can form hydrogen bonds with biological molecules . These interactions can inhibit enzymes or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-{[2,5-dioxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid: This compound is structurally similar but differs in the position of the amino group.
4-{[2,5-dioxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-1-yl]phenylethanoic acid: Another similar compound with a phenylethanoic acid moiety instead of a benzoic acid moiety.
Uniqueness
The uniqueness of 4-{[2,5-dioxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C19H16N2O4 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
4-[[2,5-dioxo-1-(2-phenylethyl)pyrrol-3-yl]amino]benzoic acid |
InChI |
InChI=1S/C19H16N2O4/c22-17-12-16(20-15-8-6-14(7-9-15)19(24)25)18(23)21(17)11-10-13-4-2-1-3-5-13/h1-9,12,20H,10-11H2,(H,24,25) |
InChI Key |
BHGWZVPUGFBGQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B12209330.png)

![N-[(2Z)-3-(2-methoxyethyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12209369.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B12209372.png)
![4-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12209373.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12209374.png)
![3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B12209381.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide)](/img/structure/B12209382.png)
![2-{4-[(8-methoxy-4-methylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol](/img/structure/B12209385.png)
![N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12209388.png)
![2-[(2-Hydroxy-3-naphthyloxypropyl)amino]butan-1-ol](/img/structure/B12209393.png)
![N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12209398.png)
![5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B12209399.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12209412.png)
